(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a methyl ester group at position 4. The thiazole ring is fused with a dihydrobenzo moiety, and the imino group bridges a sulfonated benzoyl residue linked to a 3,4-dihydroquinoline fragment.
Properties
IUPAC Name |
methyl 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S2/c1-28-22-14-11-19(25(31)34-2)16-23(22)35-26(28)27-24(30)18-9-12-20(13-10-18)36(32,33)29-15-5-7-17-6-3-4-8-21(17)29/h3-4,6,8-14,16H,5,7,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUNPMOTYVVWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that are known to influence its biological activity:
- Dihydroquinoline moiety : Known for its role in various biological activities, including anticancer properties.
- Sulfonamide group : Often associated with antibacterial activity.
- Benzo[d]thiazole ring : This structure is frequently found in compounds exhibiting significant biological effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds containing the dihydroquinoline and benzo[d]thiazole moieties exhibit notable cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Assays :
- The compound was tested against several cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast adenocarcinoma). The results indicated that it has a low IC50 value, suggesting potent cytotoxicity.
- For instance, a related compound demonstrated an IC50 value below 0.3 µM against HL-60 cells after 48 hours of incubation, indicating strong potential for further development as an anticancer agent .
- Mechanism of Action :
Antimicrobial Activity
The sulfonamide group within the structure suggests potential antimicrobial properties. Compounds with similar structures have been documented to inhibit bacterial growth through various mechanisms:
- Inhibition Studies :
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (E)-methyl 2... | HL-60 | <0.3 | Apoptosis induction via caspase activation |
| (E)-methyl 2... | MCF-7 | >1 | Less effective compared to HL-60 |
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
Case Studies
- Case Study on Anticancer Efficacy :
-
Case Study on Mechanism Elucidation :
- Research on similar benzo[d]thiazole derivatives highlighted their ability to disrupt cellular thiol homeostasis, leading to increased oxidative stress and subsequent apoptosis in cancer cells . These findings suggest a promising pathway for further investigation into the biological mechanisms at play.
Comparison with Similar Compounds
Structural Analogs in Benzothiazole Derivatives
Compound 4e: (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (from )
- Key Features: Shares the benzo[d]thiazole core but substitutes the imino-sulfonylbenzoyl group with a dihydroisoquinoline-linked propoxy chain. Molecular weight: ~459.2 g/mol (MS: m/z = 460.2 [M+H]+) .
- Research Findings: Synthesized as a multitarget-directed ligand, likely for neurological targets due to the dihydroisoquinoline moiety.
Comparison with Target Compound :
- The target compound’s dihydroquinoline sulfonyl group may enhance solubility and target specificity compared to 4e’s propoxy-dihydroisoquinoline.
- The imino-sulfonylbenzoyl linkage in the target compound could favor interactions with cellular sulfhydryl groups or metal ions, relevant to ferroptosis pathways .
Sulfonylurea Herbicides ()
Metsulfuron-methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
- Key Features: Contains a sulfonylurea bridge and triazine ring, differing from the target compound’s benzothiazole and dihydroquinoline. Molecular weight: 381.36 g/mol. Application: Herbicide targeting acetolactate synthase in plants .
Comparison with Target Compound :
- Both share sulfonyl and methyl ester groups, but the target compound’s benzothiazole and dihydroquinoline suggest divergent bioactivity (anticancer vs. herbicidal).
- The sulfonyl group in herbicides is critical for enzyme inhibition, whereas in the target compound, it may mediate protein binding or redox modulation .
Data Table: Structural and Functional Comparison
Research Implications and Divergences
- Therapeutic vs. Agricultural Use: While sulfonylureas like metsulfuron-methyl inhibit plant enzymes, the target compound’s benzothiazole and dihydroquinoline may target mammalian cellular pathways (e.g., ferroptosis in OSCC) .
- Structural Optimization: The dihydroquinoline sulfonyl group in the target compound could improve blood-brain barrier penetration compared to Compound 4e’s dihydroisoquinoline-propoxy chain .
- Synthetic Challenges: The target compound’s imino-sulfonylbenzoyl linkage may require precise stereochemical control during synthesis, unlike the more straightforward alkylation in Compound 4e .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
